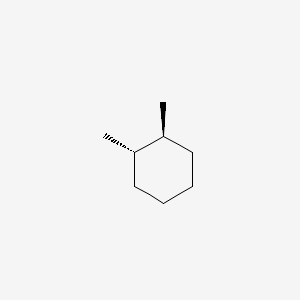
(1s,2s)-1,2-Dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,2s)-1,2-Dimethylcyclohexane is an organic compound with the molecular formula C8H16 It is a stereoisomer of dimethylcyclohexane, characterized by the specific spatial arrangement of its methyl groups on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-1,2-Dimethylcyclohexane typically involves the hydrogenation of 1,2-dimethylcyclohexene. This process can be carried out using a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the (1s,2s) stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, separation techniques such as distillation and crystallization are employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1s,2s)-1,2-Dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, typically using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of UV light.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1s,2s)-1,2-Dimethylcyclohexane is used as a model compound to study stereochemical effects in various reactions. Its unique stereochemistry makes it valuable for understanding reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
While specific biological applications of this compound are limited, its derivatives may have potential uses in medicinal chemistry. The compound’s structure can serve as a scaffold for designing new drugs with specific stereochemical requirements.
Industry
In the industrial sector, this compound can be used as a solvent or intermediate in the synthesis of other chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (1s,2s)-1,2-Dimethylcyclohexane in chemical reactions involves its interaction with reagents and catalysts. The stereochemistry of the compound plays a crucial role in determining the reaction pathway and the nature of the products formed. For example, in substitution reactions, the spatial arrangement of the methyl groups can influence the regioselectivity and stereoselectivity of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1r,2r)-1,2-Dimethylcyclohexane: Another stereoisomer with different spatial arrangement of methyl groups.
1,3-Dimethylcyclohexane: A positional isomer with methyl groups on different carbon atoms.
1,4-Dimethylcyclohexane: Another positional isomer with methyl groups on opposite carbon atoms.
Uniqueness
The uniqueness of (1s,2s)-1,2-Dimethylcyclohexane lies in its specific stereochemistry, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for studying stereochemical effects and developing new synthetic strategies.
Propriétés
Numéro CAS |
203319-66-8 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
KVZJLSYJROEPSQ-YUMQZZPRSA-N |
SMILES isomérique |
C[C@H]1CCCC[C@@H]1C |
SMILES canonique |
CC1CCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


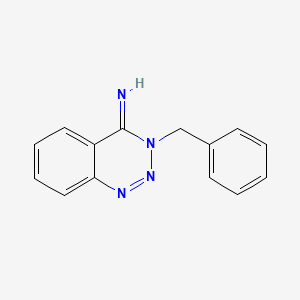


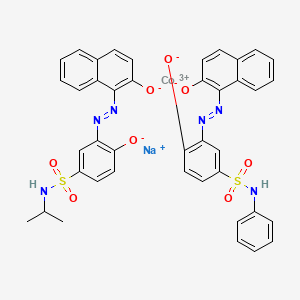
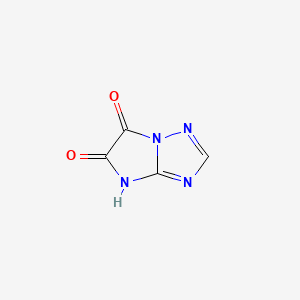
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)

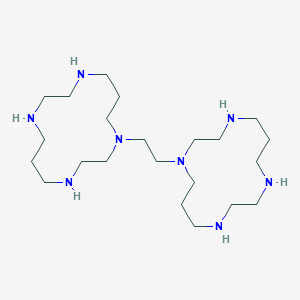

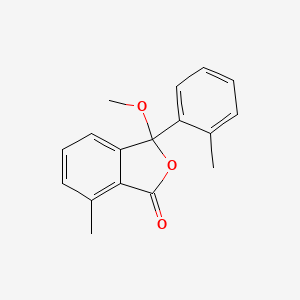
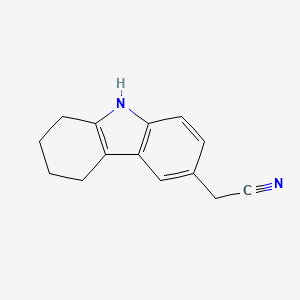
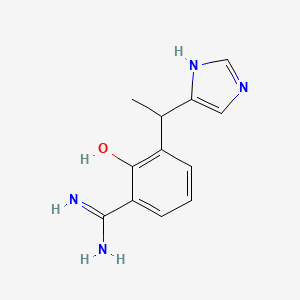
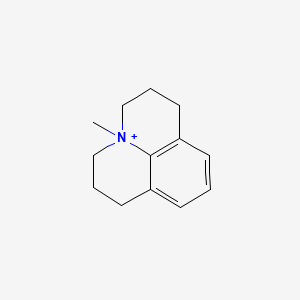
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)
